Nor Lidocaine-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

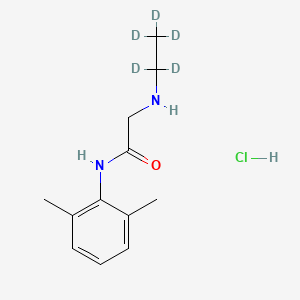

Nor Lidocaine-d5 Hydrochloride (CAS: 1329497-00-8) is a deuterium-labeled derivative of Nor Lidocaine Hydrochloride, a metabolite of the widely used local anesthetic Lidocaine Hydrochloride. Its molecular formula is C12H14D5ClN2O, with a molecular weight of 247.78 g/mol . The compound features five deuterium atoms on the ethylamino group, replacing hydrogen atoms to create a stable isotope-labeled internal standard for analytical applications.

Preparation Methods

The synthesis of Nor Lidocaine-d5 Hydrochloride involves the incorporation of deuterium atoms into the ethylamino group of Nor Lidocaine Hydrochloride. The synthetic route typically includes the following steps:

Acylation: The deuterated ethylamine is then reacted with 2,6-dimethylphenylacetyl chloride under controlled conditions to form the deuterated amide.

Hydrochloride Formation: The final step involves the conversion of the deuterated amide to its hydrochloride salt by treatment with hydrochloric acid

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Nor Lidocaine-d5 Hydrochloride undergoes similar metabolic pathways to its non-deuterated counterpart, with deuterium substitution influencing reaction kinetics via the kinetic isotope effect. Key reactions include:

Oxidative N-Dealkylation

-

Primary Pathway : Catalyzed by hepatic CYP1A2 and CYP3A4 enzymes, leading to sequential removal of ethyl groups.

-

Deuterium Effect : Substitution at the ethylamino group (C₆H₁₄D₅) slows the reaction rate due to stronger C-D bonds, prolonging the metabolite's half-life .

-

Metabolites : Monoethylglycinexylidide (MEGX) and glycinexylidide (GX), both pharmacologically active but less potent than the parent compound .

Ring Hydroxylation and Conjugation

-

Hydroxylation : Occurs at the 4-position of the aromatic ring, forming 4-hydroxy-2,6-dimethylaniline derivatives.

-

Conjugation : Glucuronidation or sulfation of hydroxylated metabolites enhances water solubility for renal excretion .

Comparative Metabolic Profile

Synthetic Route

This compound is synthesized via a two-step process analogous to lidocaine production :

-

Acylation : Reaction of 2,6-dimethylaniline with deuterated α-chloroacetyl chloride in acetic acid.

-

SN2 Alkylation : Displacement of chloride by deuterated diethylamine (N(C₂H₅)₂-d5) to form the deuterated amide.

Chemical Stability

-

Storage : Stable at -20°C in anhydrous form; degradation occurs under acidic or basic conditions via hydrolysis of the amide bond .

-

Degradation Products : 2,6-Dimethylaniline and deuterated ethylamine derivatives .

Pharmacokinetic Implications

Scientific Research Applications

Pharmacokinetic Studies

Nor Lidocaine-d5 Hydrochloride is primarily utilized in pharmacokinetic studies to trace the metabolism and distribution of Lidocaine in biological systems. The incorporation of deuterium allows for precise measurement of drug levels and metabolic pathways without interference from the natural isotopes of carbon and hydrogen present in biological samples. This application is crucial for understanding how Lidocaine is processed in the body, particularly in various populations such as those with liver or renal impairment.

Anesthetic Research

Research on this compound contributes to understanding local anesthetics' mechanisms, particularly their action on sodium ion channels. Studies have shown that Nor Lidocaine can effectively inhibit sodium channels, similar to its parent compound, thereby providing insights into developing new anesthetic agents with improved efficacy and safety profiles.

Pain Management Studies

The compound is also explored in pain management research, particularly regarding its effects on neuropathic pain and postoperative pain relief. Its role as an NMDA receptor antagonist has been studied to assess its potential benefits in reducing central sensitization and improving analgesic outcomes in chronic pain conditions.

Cardiac Research

This compound serves as a model compound for studying antiarrhythmic effects. It helps elucidate the mechanisms by which lidocaine derivatives can stabilize cardiac membranes during arrhythmias, providing insights into safer therapeutic options for patients with cardiac dysrhythmias.

Drug Development

The compound's unique properties make it a candidate for developing new formulations of local anesthetics that may offer longer-lasting effects or reduced side effects compared to traditional agents. Researchers are investigating various delivery methods, including topical gels and injectable solutions, to enhance patient comfort and compliance.

Case Study 1: Pharmacokinetics in Liver Impairment

A study investigated the pharmacokinetics of this compound in patients with varying degrees of liver impairment. Results indicated that patients with moderate to severe liver dysfunction exhibited significantly altered clearance rates compared to healthy individuals, highlighting the importance of tailored dosing strategies for this population.

Case Study 2: Efficacy in Neuropathic Pain

In a randomized controlled trial involving patients with chronic neuropathic pain, this compound was administered topically. The study found a significant reduction in pain scores compared to placebo, suggesting that the compound may provide effective relief for patients suffering from neuropathic conditions.

Case Study 3: Antiarrhythmic Properties

A clinical trial assessed the antiarrhythmic properties of this compound during cardiac surgery. The findings demonstrated that administration led to a marked reduction in ventricular arrhythmias compared to standard treatment protocols, indicating its potential as a safer alternative during high-risk procedures.

Comparative Data Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Pharmacokinetics | This compound | Altered clearance in liver impairment |

| Pain Management | This compound | Significant pain score reduction |

| Cardiac Research | This compound | Reduced ventricular arrhythmias |

Mechanism of Action

The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It primarily acts by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action results in local anesthesia and antiarrhythmic effects. The deuterium labeling does not significantly alter the pharmacological activity but enhances the compound’s stability and allows for precise quantification in analytical studies .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights critical differences between Nor Lidocaine-d5 Hydrochloride and structurally or functionally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Deuterium Atoms | Primary Application | Purity | Storage |

|---|---|---|---|---|---|---|---|

| This compound | 1329497-00-8 | C12H14D5ClN2O | 247.78 | 5 (ethylamino) | LC-MS/MS internal standard | >95% (HPLC) | -20°C |

| Nor Lidocaine Hydrochloride | 7728-40-7 | C12H18ClN2O | 242.75 | None | Metabolite reference in pharmacokinetics | >95% (HPLC) | -20°C |

| Lidocaine Hydrochloride | 6108-05-0 | C14H22N2O·HCl | 270.80 | None | Local anesthetic; analytical standard | Certified (USP) | Room temperature |

| MEGX Hydrochloride | N/A | C11H16ClN2O | 220.71 | None | Lidocaine metabolite in toxicity studies | Varies | -20°C |

| Lenampicillin D5 Hydrochloride | 1356847-85-2 | C21H18D5N3O7S·HCl | 503.00 | 5 (phenyl ring) | Antibiotic research (custom synthesis) | Custom synthesis | Not specified |

Key Observations :

Isotopic Labeling: Unlike its non-deuterated counterpart (Nor Lidocaine HCl), Nor Lidocaine-d5 HCl enables precise quantification in complex biological matrices due to minimal matrix interference .

Pharmacokinetic Role: As a metabolite of Lidocaine, Nor Lidocaine-d5 HCl mirrors the metabolic pathway of Lidocaine but is distinguishable via isotopic mass shifts .

Stability: Deuterated compounds like Nor Lidocaine-d5 HCl and Lenampicillin D5 HCl require low-temperature storage (-20°C), whereas non-deuterated Lidocaine HCl is stable at room temperature .

Analytical Performance

- This compound: Used in LC-MS/MS for simultaneous quantification of Lidocaine and its metabolites (e.g., MEGX) in plasma . Demonstrates >95% chromatographic purity, critical for minimizing background noise in sensitive assays .

- Lidocaine Hydrochloride :

Pharmacological and Toxicological Profiles

- This compound: Shares the pharmacological profile of Nor Lidocaine HCl but with negligible isotope effects on metabolism . No ecotoxicity concerns, as its environmental exposure mirrors generic Lidocaine HCl .

- Lidocaine Hydrochloride: Well-characterized toxicology, with known risks of systemic toxicity at high doses (e.g., cardiac arrhythmias) .

Biological Activity

Nor Lidocaine-d5 Hydrochloride is a deuterated derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound, identified by its CAS number 1329497-00-8, has gained attention for its potential applications in pharmacological research and clinical settings. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₁₂H₁₄D₅ClN₂O

- Molecular Weight : 247.78 g/mol

- Purity : >95% (HPLC)

This compound functions similarly to lidocaine by blocking sodium channels in neuronal membranes. The mechanism involves:

- Diffusion : The uncharged form of the compound diffuses through nerve sheaths into the axoplasm.

- Ionization : Once inside, it ionizes by interacting with hydrogen ions.

- Binding : The resultant cation binds reversibly to sodium channels from the inside, preventing depolarization and thus inhibiting nerve signal transmission .

Pharmacokinetics

The pharmacokinetic profile of Nor Lidocaine-d5 is expected to mirror that of lidocaine due to its structural similarities. Key pharmacokinetic parameters include:

- Absorption : Rapid onset when administered intravenously; topical applications provide localized anesthesia within minutes.

- Distribution : Approximately 65% protein-bound in plasma, affecting its duration of action.

- Metabolism : Primarily metabolized in the liver via CYP enzymes (CYP1A2 and CYP3A4) into active metabolites such as monoethylglycinexylidide (MEGX) and glycylxylidide (GX) .

Analgesic Effects

Nor Lidocaine-d5 exhibits significant analgesic properties by inhibiting pain pathways at the peripheral and central levels. Its efficacy is particularly noted in conditions involving neuropathic pain where traditional analgesics may fail.

Antiarrhythmic Properties

As an antiarrhythmic agent, Nor Lidocaine-d5 increases the threshold for electrical stimulation in cardiac tissues during diastole. This effect helps stabilize cardiac rhythms without significantly altering myocardial contractility or systemic arterial pressure .

Case Studies and Research Findings

-

Clinical Application in Pain Management :

A study demonstrated that Nor Lidocaine-d5 effectively managed chronic pain conditions resistant to standard treatments. Patients reported a significant reduction in pain scores after administration, validating its use as an adjunct therapy . -

Impact on Cardiac Function :

Research indicated that intravenous administration of Nor Lidocaine-d5 improved cardiac output in patients with arrhythmias without adverse effects on heart rate or blood pressure . The findings suggest a favorable safety profile for patients with compromised cardiac function. -

Comparative Studies with Standard Lidocaine :

Comparative studies have shown that while both compounds exhibit similar efficacy in blocking sodium channels, Nor Lidocaine-d5 may offer advantages in terms of metabolic stability and reduced side effects due to its deuterated structure .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Analgesic Effects | Inhibits pain pathways; effective in neuropathic pain |

| Antiarrhythmic Properties | Stabilizes cardiac rhythms; increases electrical stimulation threshold |

| Metabolic Stability | Enhanced stability due to deuteration; potentially fewer side effects |

Q & A

Basic Research Questions

Q. How is Nor Lidocaine-d5 Hydrochloride synthesized, and what methodologies are used to confirm its structural and isotopic integrity?

this compound is synthesized via deuterium substitution at five hydrogen sites in the parent Lidocaine molecule. Key steps include:

- Deuteration : Using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to replace specific hydrogens .

- Purification : Chromatographic techniques (HPLC or GC) to isolate the deuterated compound from non-deuterated byproducts .

- Characterization :

- NMR Spectroscopy : To confirm deuterium incorporation and structural integrity (e.g., absence of proton signals at substituted sites) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS to verify molecular weight (Δm/z +5 due to deuterium) and isotopic purity ≥98% .

Q. What analytical techniques are recommended for validating the isotopic purity of this compound in pharmacokinetic studies?

Isotopic purity is critical for its role as an internal standard in mass spectrometry. Recommended methods include:

- LC-MS/MS with MRM : Quantify the deuterated vs. non-deuterated forms using multiple reaction monitoring (MRM) transitions specific to the d5 isotope .

- Isotopic Enrichment Analysis : Calculate deuterium content via mass spectral peak area ratios (e.g., m/z 239 vs. 234 for Lidocaine-d5 vs. non-deuterated) .

- Stability Testing : Assess deuterium retention under physiological conditions (e.g., pH 7.4, 37°C) to ensure no back-exchange occurs during in vitro assays .

Q. How should researchers design experiments to assess the stability of this compound under varying storage and experimental conditions?

Stability protocols should align with ICH guidelines:

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), light (UV/visible), and oxidative conditions (H₂O₂) .

- Degradation Analysis : Use HPLC-PDA or UPLC to monitor degradation products (e.g., hydrolysis of the amide bond) and quantify remaining intact compound .

- Long-Term Stability : Store at -20°C or -80°C and test at 0, 3, 6, and 12 months to establish shelf-life .

Advanced Research Questions

Q. What factors contribute to discrepancies in metabolic stability data when using this compound as an internal standard in hepatic microsome assays?

Common sources of variability include:

- Enzyme Batch Variability : Cytochrome P450 activity differences between microsome lots; normalize using control substrates (e.g., testosterone for CYP3A4) .

- Deuterium Isotope Effects : Slower metabolism of deuterated compounds due to kinetic isotope effects (KIEs), leading to overestimation of non-deuterated Lidocaine’s half-life. Mitigate by validating assay linearity across expected concentrations .

- Ion Suppression in MS : Matrix effects from microsomal proteins; use matrix-matched calibration curves and post-column infusion to assess suppression .

Q. How can researchers optimize capillary electrophoresis (CE) methods to separate this compound from structurally similar metabolites in biological matrices?

Key parameters for CE optimization:

- Background Electrolyte (BGE) : Adjust pH (e.g., 2.5–3.5 with phosphate buffer) to enhance resolution between Lidocaine-d5 and metabolites like monoethylglycinexylidide (MEGX) .

- Separation Current : Optimize between 40–60 µA to balance migration time and peak broadening .

- Sample Stacking : Use field-amplified sample injection (FASI) to improve sensitivity for low-abundance metabolites .

Q. What non-clinical considerations are critical when using this compound in in vivo neuropharmacology studies?

- Species-Specific Metabolism : Rodents vs. humans may metabolize Lidocaine differently; validate cross-species relevance using liver S9 fractions .

- Blood-Brain Barrier (BBB) Penetration : Assess via microdialysis or LC-MS quantification in cerebrospinal fluid (CSF) to confirm target engagement .

- Toxicity Thresholds : Reference existing LD₅₀ data for Lidocaine HCl (e.g., 26 mg/kg IV in mice) and adjust dosing to avoid confounding neurotoxic effects .

Q. Methodological Best Practices

Q. How to address conflicting data in studies comparing the pharmacokinetic profiles of Lidocaine and its deuterated analog?

- Controlled Variables : Standardize sampling times, storage conditions (e.g., immediate freezing at -80°C), and analytical instrumentation across labs .

- Data Normalization : Use Nor Lidocaine-d5 as an internal standard for both compounds to correct for extraction efficiency and instrument drift .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases between studies .

Q. What quality control steps are essential for ensuring batch-to-batch consistency in this compound synthesis?

- In-Process Controls (IPCs) : Monitor reaction completion via TLC or inline FTIR .

- Batch Documentation : Record deuterium source (e.g., supplier, lot number) and reaction conditions (temperature, duration) .

- Cross-Validation : Compare new batches with certified reference materials (CRMs) using orthogonal methods (e.g., NMR for structure, MS for purity) .

Properties

Molecular Formula |

C12H19ClN2O |

|---|---|

Molecular Weight |

247.77 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2; |

InChI Key |

KPXFVVHMUVBVGI-UHBAQTEVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC=C1C)C.Cl |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.